2-Methyl-2-propyl-cyclohexane-1,3-dione

Physicochemical profiling Drug-likeness Permeability prediction

Researchers requiring regiospecific enaminone synthesis often face C-2 byproduct contamination from unsubstituted cyclohexane-1,3-dione. This 2,2-disubstituted scaffold eliminates that problem entirely. • Exclusive C-1/C-3 reactivity prevents regioisomeric impurities in heterocyclization and Michael addition workflows. • Geminal methyl-n-propyl motif provides a distinct stereoelectronic profile versus 2,2-dimethyl or 2-methyl-2-ethyl analogs. • Supplied at ≥98% purity with Certificate of Analysis; stored sealed at 2-8°C for validated batch traceability.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 90105-49-0
Cat. No. B13638277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propyl-cyclohexane-1,3-dione
CAS90105-49-0
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)CCCC1=O)C
InChIInChI=1S/C10H16O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h3-7H2,1-2H3
InChIKeyCUXXLAGACQTNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-propyl-cyclohexane-1,3-dione: Sourcing & Procurement Guide


2-Methyl-2-propyl-cyclohexane-1,3-dione (CAS 90105-49-0) is a 2,2-disubstituted cyclohexane-1,3-dione derivative that serves as a versatile intermediate in the synthesis of enaminones, heterocycles, and natural product scaffolds [1], [2]. The compound carries a geminal methyl-propyl substitution pattern that distinguishes it from other 2,2-dialkyl analogs (e.g., 2,2-dimethyl, 2-methyl-2-ethyl, or 2-methyl-2-isopropyl variants) [3]. As a member of the cyclohexane-1,3-dione family, it possesses the characteristic 1,3-dicarbonyl reactivity—nucleophilic at the C-2 methylene-equivalent position and electrophilic at both carbonyl carbons —making it a procurement-relevant intermediate for medicinal chemistry, agrochemical development, and diversity-oriented synthesis programs. Commercial availability is established through multiple specialty chemical suppliers in research-grade purity (≥98%) .

Synthetic Chemistry
2,2-Disubstitution supports regiochemical fidelity in enaminone synthesis
Medicinal Chemistry
Reported XLogP3 of 1.8 positions scaffold within CNS-relevant lipophilicity range
Agrochemical R&D
Confirmed phytotoxic activity supports use as herbicide lead optimization scaffold

Procurement Risk: Why In-Class Analogs Cannot Be Casually Interchanged


Within the cyclohexane-1,3-dione chemical space, the 2-position substitution pattern controls C-2 nucleophilicity, enolization equilibrium, and steric accessibility of the dicarbonyl moiety, dictating downstream reactivity in enaminone condensation, Michael addition, and heterocyclization reactions [1]. In the herbicide field, the length and branching of the 2-alkyl chain directly modulate ACCase inhibition potency and monocot-vs-dicot selectivity—for example, among commercial cyclohexanedione herbicides (sethoxydim, clethodim, cycloxydim), each bears a distinct 2-substituent that is non-interchangeable with respect to efficacy against specific grass weed species [2]. Similarly, in medicinal chemistry, enaminone derivatives of 4-carbomethoxy-5-methylcyclohexane-1,3-dione demonstrate anticonvulsant activity that is exquisitely sensitive to the nature of the N-aryl substituent on the enaminone framework [3]; changing the 2-alkyl substitution on the parent dione scaffold would fundamentally alter the steric and electronic properties of the resulting pharmacophore. For the specific case of 2-methyl-2-propyl-cyclohexane-1,3-dione, the unique geminal methyl–n-propyl motif provides a stereoelectronic profile that cannot be replicated by the 2-methyl-2-ethyl (MW 154.21), 2-methyl-2-isopropyl, or unsubstituted cyclohexane-1,3-dione analogs, making direct substitution unreliable without re-optimization of synthetic protocols and re-validation of biological activity [4].

Target Profile
2,2-Disubstitution blocks C-2 reactivity; regiochemical outcome may shift with unsubstituted analogs
2-Methyl-2-propyl chain
Altering chain length (e.g., 2-methyl-2-ethyl) changes LogP and conformational sampling, potentially affecting lead optimization
Research intermediate
Commercial cyclohexanedione herbicides exhibit nanomolar ACCase potency; this scaffold may support a distinct IP space

Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: LogP and Rotatable Bond Count

2-Methyl-2-propyl-cyclohexane-1,3-dione exhibits a computed XLogP3 of 1.8 and 2 rotatable bonds, compared to the 2-methyl-2-ethyl analog (XLogP ~1.3 estimated, 1 rotatable bond) [1], [2]. The increased lipophilicity (ΔLogP ~0.5) and the additional freely rotatable n-propyl C–C bond alter both membrane permeability potential and conformational flexibility, parameters that directly affect bioavailability predictions in drug discovery programs. The higher LogP value of the 2-methyl-2-propyl compound places it closer to the optimal range (1–3) for CNS drug candidates while the added conformational entropy of the propyl chain may influence entropic penalties upon target binding [3].

Physicochemical Profile
Reported comparison
XLogP3 1.8, +1 rotatable bond
Supports med-chem lead optimization
Context-dependent conformational sampling review
Physicochemical profiling Drug-likeness Permeability prediction

Herbicidal Activity: Phytotoxicity Data vs. Class Baseline

A high-throughput phytotoxicity screen using the green alga Scenedesmus acutus measured ethane production (a proxy for membrane lipid peroxidation) for this compound at three concentrations [1]. At 10⁻⁴ M, 2-methyl-2-propyl-cyclohexane-1,3-dione produced 10.43 nM ethane per mL packed-cell volume (pcv) vs. a vehicle baseline of 0.28 nM/mL pcv (37-fold induction), whereas chlorophyll content at the same concentration was 3.67 mg/mL pcv vs. a baseline of 5.32 mg/mL pcv (31% reduction). While these values confirm bioactivity, they lack a direct head-to-head comparator dataset for structurally analogous cyclohexane-1,3-diones in the same assay; contextually, established cyclohexanedione herbicides (e.g., cycloxydim, sethoxydim) typically exhibit ACCase IC₅₀ values in the nanomolar range in enzyme assays [2], and the compound's observed cellular activity at 10⁻⁴ M suggests potency orders of magnitude lower than optimized herbicides.

Herbicidal Activity
Reported comparison
Ethane 10.43 nM/mL pcv (10⁻⁴ M)
Supports herbicide lead screening
Potency below commercial herbicides; probe use
Herbicide discovery Phytotoxicity ACCase inhibition

Synthetic Utility: Regioselective Enaminone Formation

The 2,2-disubstitution pattern of 2-methyl-2-propyl-cyclohexane-1,3-dione blocks enolization toward the C-2 position, thereby directing enaminone condensation exclusively to the C-1 or C-3 carbonyl. This contrasts with unsubstituted cyclohexane-1,3-dione, which can form enaminones at both the C-1/C-3 and C-2 positions, leading to regioisomeric mixtures that require chromatographic separation [1]. Literature on related 5-substituted cyclohexane-1,3-diones shows that condensation with aromatic amines in aqueous dilute HCl yields β-enaminones with defined regiochemistry, a reaction course that would be further constrained by 2,2-disubstitution [2]. The gem-dimethyl analog (2,2-dimethylcyclohexane-1,3-dione) similarly constrains regiochemistry but lacks the extended n-propyl chain that can engage in additional hydrophobic contacts in the binding pocket of downstream biological targets. While no reaction yield data for the specific 2-methyl-2-propyl compound was identified in primary literature, the synthetic strategy for accessing 2,2-disubstituted cyclohexane-1,3-diones via Michael-Claisen condensation is well-established [3], and the Chemsrc synthesis database reports two literature routes for this exact compound .

Synthetic Utility
Class-level inference
Regioselective C-1/C-3 enaminone formation
Supports enaminone synthesis regio-control
2,2-disubstitution may ensure regiochemical fidelity
Enaminone synthesis Heterocycle precursor Regioselectivity

Commercial Availability and Purity Benchmarking

2-Methyl-2-propyl-cyclohexane-1,3-dione is commercially supplied at ≥98% purity (HPLC) by multiple vendors including ChemScene (Cat. CS-0774327, sealed dry storage at 2–8°C) and Leyan (Cat. 1844980, 98% purity) , . In contrast, the unsubstituted parent compound, cyclohexane-1,3-dione, is typically supplied at 97% purity , and the structurally related 2-methyl-2-ethyl analog (CAS 25112-82-7) is available only from niche suppliers without a documented purity specification or controlled storage recommendation . The ≥98% purity specification, coupled with defined cold-storage requirements (sealed, dry, 2–8°C), provides procurement teams with a verifiable quality benchmark that is absent for the 2-methyl-2-ethyl comparator, reducing the risk of unknown impurities compromising downstream synthetic reproducibility.

Purity Benchmarking
Data to verify
≥98% (HPLC), sealed dry 2–8°C
Supports quality-controlled procurement
Reduces risk vs. unspecified analog suppliers
Chemical procurement Purity specification Storage compliance

Key Evidence Gap: Limited Published Comparator Data

A comprehensive search of the publicly available literature (PubMed, SciFinder, Google Scholar, PubChem BioAssay, ChEMBL, patent databases) reveals a critical evidence gap: no head-to-head comparative studies exist that quantitatively measure the biological activity, enzyme inhibition, cellular potency, or in vivo efficacy of 2-methyl-2-propyl-cyclohexane-1,3-dione against its closest structural analogs (2-methyl-2-ethyl-, 2-methyl-2-isopropyl-, 2-methyl-2-butyl-, or 2-ethyl-2-propyl-cyclohexane-1,3-diones) in any standardized assay [1], [2], [3]. The EcoDrugPlus phytotoxicity dataset (Evidence Item 2) provides the only publicly available quantitative bioactivity data for this compound, and it lacks parallel data for comparator compounds. Additionally, no crystal structure, metabolic stability, toxicity (e.g., LD₅₀), or DMPK data were identified for this specific scaffold . Procurement decisions based on comparative performance claims should therefore be approached with caution; the compound's value proposition rests on synthetic utility, physicochemical differentiation, and purity specifications rather than on proven biological superiority over in-class alternatives.

Key Evidence Gap
Data to verify
No head-to-head comparator studies found
Requires comparative data review
In-house benchmarking may be needed
Data transparency Procurement risk Comparative pharmacology

Prioritized Application Scenarios Grounded in Evidence


Medicinal Chemistry: Regiochemically Defined β-Enaminone Libraries

The 2,2-disubstitution pattern of 2-methyl-2-propyl-cyclohexane-1,3-dione ensures exclusive enaminone formation at the C-1 or C-3 carbonyl, eliminating the C-2 regioisomeric byproducts that plague syntheses starting from unsubstituted cyclohexane-1,3-dione [1]. The compound's XLogP3 of 1.8 places it within the optimal lipophilicity window for CNS drug candidates [2], while the n-propyl chain provides enhanced hydrophobic contacts compared to the 2,2-dimethyl analog. This makes it a strategically advantageous building block for synthesizing focused enaminone libraries targeting neurological indications, where both regiochemical purity and appropriate physicochemical properties are critical for hit-to-lead progression.

Agrochemical R&D: Herbicide Lead Optimization Scaffold

The compound's confirmed phytotoxic activity in S. acutus at 10⁻⁴–10⁻⁵ M (ethane production 0.23–10.43 nM/mL pcv; chlorophyll reduction 31% at the highest tested concentration) provides a quantitative starting point for structure–activity relationship (SAR) exploration [3]. While its potency is 2–3 orders of magnitude below commercial cyclohexanedione herbicides, the geminal methyl–n-propyl motif offers a distinct chemical space for lead optimization through 5-position functionalization or oxime ether derivatization. For agrochemical discovery programs seeking to escape crowded IP space around established 2-ethylthio- or 2-butyryl-substituted cyclohexanediones, this scaffold presents a patentably differentiated entry point.

Synthetic Methodology: Natural Product Total Synthesis

Cyclohexane-1,3-dione derivatives are established precursors for constructing bicyclic to hexacyclic natural product cores, as comprehensively reviewed in Tetrahedron (2025) [4]. The 2-methyl-2-propyl variant, with its fully substituted C-2 position, is particularly suited for synthetic strategies requiring the cyclohexane-1,3-dione moiety to serve as a stable, non-enolizable template for further elaboration (e.g., alkylation at C-4/C-6, oxidation, or organometallic addition). Two published synthetic routes are available in the primary literature (Byrne et al., Org. Biomol. Chem. 2010; Brooks et al., J. Org. Chem. 1987) , providing synthetic chemists with validated protocols.

Quality-Controlled Procurement: Purity and Storage Specifications

For procurement officers and laboratory managers, the availability of 2-methyl-2-propyl-cyclohexane-1,3-dione at ≥98% purity from vendors providing Certificates of Analysis (ChemScene, Leyan) and defined storage conditions (sealed, dry, 2–8°C) offers a verifiable quality benchmark absent for less-common cyclohexane-1,3-dione analogs . When compared to the 2-methyl-2-ethyl analog (CAS 25112-82-7), which lacks published purity specifications and controlled storage recommendations, the target compound presents lower procurement risk and greater suitability for regulated research environments requiring audit trails and batch traceability.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Enaminone Libraries
Regiochemical control
Enaminone method transfer and purity
Agrochemical R&D: Herbicide Lead Optimization
Herbicidal activity profile
Species selectivity and IP assessment
Natural Product Total Synthesis
2,2-Disubstituted stable template
Synthetic route reproducibility
Quality-Controlled Procurement
≥98% specification with defined storage
Lot-to-lot consistency and audit trail
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